4-chloro-3-nitrobenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-nitrobenzaldehyde oxime: is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom. This particular compound is notable for its structural configuration, where the oxime group is in the Z-configuration, meaning the substituents on the double bond are on the same side. The compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-nitrobenzaldehyde oxime typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium acetate or pyridine, which facilitates the formation of the oxime. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure consistent product quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-chloro-3-nitrobenzaldehyde oxime can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: The compound can be reduced to form amines or hydroxylamines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro or chloro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzaldehyde oximes.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: 4-chloro-3-nitrobenzaldehyde oxime is used as an intermediate in the synthesis of various heterocyclic compounds.
Ligand Formation: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Research has shown that oxime derivatives possess antimicrobial properties, which can be explored for developing new antibiotics.
Industry:
Polymer Chemistry: It is used in the development of functional polymeric materials through oxime click chemistry.
Agriculture: The compound is investigated for its potential use in agrochemicals as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitrobenzaldehyde oxime involves its interaction with specific molecular targets. In enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity. The oxime group can form hydrogen bonds with amino acid residues in the enzyme, leading to a conformational change that inhibits enzyme function. In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death .
Comparison with Similar Compounds
(E)-4-chloro-3-nitrobenzaldehyde oxime: The E-isomer of the compound, differing in the spatial arrangement of substituents.
4-chloro-3-nitrobenzaldehyde: The parent aldehyde without the oxime group.
4-chloro-3-nitrobenzylamine: A reduced form of the compound where the oxime group is replaced by an amine.
Uniqueness:
Z-Configuration: The Z-configuration of the oxime group in 4-chloro-3-nitrobenzaldehyde oxime imparts unique chemical properties, such as higher stability and specific reactivity compared to its E-isomer.
Functional Group Versatility: The presence of both nitro and chloro groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(NZ)-N-[(4-chloro-3-nitrophenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-6-2-1-5(4-9-11)3-7(6)10(12)13/h1-4,11H/b9-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIQTTDQIOTCLD-WTKPLQERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N\O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66399-01-7 |
Source
|
Record name | 4-CHLORO-3-NITROBENZALDEHYDE OXIME | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.